Lrgils

Description

Overview of the Protease-Activated Receptor Family in Cellular Signaling

Protease-Activated Receptors (PARs) constitute a family of four G protein-coupled receptors (PAR1, PAR2, PAR3, and PAR4) that are uniquely activated by the enzymatic cleavage of their extracellular N-terminus by specific serine proteases. citeab.comabcam.commedchemexpress.comrndsystems.com This irreversible proteolytic event exposes a new N-terminal sequence that then acts as a "tethered ligand," binding to and activating the receptor itself. citeab.comabcam.commedchemexpress.comuni.lu This distinct mechanism allows proteases, traditionally known for their roles in protein degradation, to function as signaling molecules, regulating a wide array of physiological and pathological processes including inflammation, coagulation, pain, and tissue remodeling. citeab.comabcam.comrndsystems.comuni-freiburg.de PARs are widely expressed across various cell types and tissues throughout the body. citeab.comabcam.comtocris.com

Elucidation of PAR2 Activation Mechanisms and Physiological Relevance

PAR2 is activated by a variety of serine proteases, with trypsin and mast cell tryptase being considered primary endogenous activators. nih.govchemsrc.comnih.gov Cleavage of the PAR2 N-terminus by these enzymes typically occurs after an arginine residue, exposing a tethered ligand sequence. In rodents, this sequence is commonly SLIGRL, while in humans, it is SLIGKV. nih.govnih.gov This newly revealed sequence then interacts with extracellular loop 2 of the same receptor molecule, triggering conformational changes that lead to G protein coupling and downstream signaling cascades. uni-freiburg.de

PAR2 activation is implicated in diverse physiological processes, including the regulation of vascular tone, gastrointestinal motility, ion transport, and the proliferation of various cell types. Furthermore, PAR2 plays significant roles in inflammatory responses, contributing to processes such as cytokine release, leukocyte recruitment, and increased vascular permeability. uni-freiburg.detocris.com Its involvement in conditions like inflammatory bowel disease, arthritis, and pain has made it a target of significant research interest. uni-freiburg.detocris.com

Fundamental Role of Peptide Controls in Receptor Pharmacology Research

Peptide ligands are instrumental tools in receptor pharmacology, allowing researchers to selectively activate or inhibit specific receptor subtypes and dissect downstream signaling pathways. nih.gov Synthetic peptides mimicking endogenous ligands or specific receptor domains are widely used to study receptor binding, activation, and desensitization. abcam.com

In the study of PARs, synthetic peptides corresponding to the tethered ligand sequences exposed by proteolytic cleavage have been invaluable for activating the receptors in a protease-independent manner. For instance, SLIGRL-NH2 and SLIGKV-NH2 are commonly used as selective agonists for rodent and human PAR2, respectively. nih.gov To confirm the specificity of the effects observed with these activating peptides, control peptides with scrambled or reversed amino acid sequences are essential. These inactive analogs help to rule out non-specific peptide effects and ensure that the observed responses are indeed mediated by the specific activation of the target receptor.

Structure

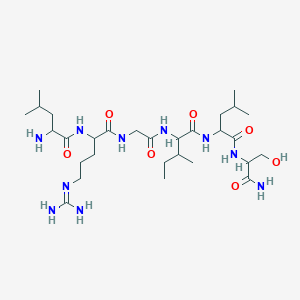

2D Structure

Properties

Molecular Formula |

C29H56N10O7 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34) |

InChI Key |

HCUFWKYFOMBFPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Lrgils As a Key Inactive Control Peptide for Par2

The peptide LRGILS, often used in its amidated form (this compound-NH2), serves as a critical negative control in studies investigating PAR2 function, particularly when using the activating peptide SLIGRL-NH2. nih.gov this compound is the reverse sequence of the rodent PAR2 activating peptide SLIGRL.

Its primary utility lies in demonstrating the specificity of PAR2 activation by tethered ligand-mimicking peptides. Numerous studies have shown that while SLIGRL-NH2 elicits robust PAR2-mediated responses, this compound-NH2 consistently fails to do so. nih.gov This lack of activity confirms that the biological effects observed with SLIGRL-NH2 are dependent on the specific amino acid sequence and its ability to activate PAR2, rather than being a non-specific effect of peptide application.

Detailed research findings highlight the inactivity of this compound across various experimental systems:

In studies examining coronary vasodilation, SLIGRL caused potent dose-dependent vasodilation mediated by PAR2 activation, whereas the control peptide this compound had no effect. nih.gov

In experiments measuring intracellular calcium signaling, a key downstream event of PAR2 activation, activating peptides like SLIGRL and SLIGKV induced significant calcium elevation in cells expressing PAR2. In contrast, administration of this compound or other control peptides did not elicit calcium signaling.

Research on intestinal inflammation demonstrated that while PAR2-activating peptides induced colitis, the inactive control peptide this compound-NH2 did not cause a similar inflammatory reaction.

In the context of influenza virus pathogenesis, PAR2 activation by SLIGRL-NH2 protected cells from infection, while treatment with the control peptide this compound-NH2 had no such protective effect.

Studies investigating the release of relaxing factors from perivascular adipose tissue found that while PAR2-activating peptides caused relaxation, the PAR2-inactive peptide this compound-NH2 also caused relaxation, but this effect was distinct from the PAR2 response and occurred in both PAR2-intact and PAR2-null tissues, indicating a PAR2-independent mechanism. This finding further underscores that this compound does not activate PAR2 and any observed effects are mediated through alternative pathways.

These consistent findings across different biological systems and experimental readouts solidify the importance of this compound as a reliable negative control, crucial for attributing observed biological effects specifically to PAR2 activation by its cognate peptide agonists.

Data Table

The following table summarizes representative findings comparing the activity of the PAR2 activating peptide SLIGRL-NH2 and the control peptide this compound-NH2 in various studies:

| Study Focus | Peptide | Observed Effect | PAR2 Dependence | Source |

| Coronary Vasodilation | SLIGRL-NH2 | Potent vasodilation | Yes | nih.gov |

| This compound-NH2 | No effect | No | nih.gov | |

| Intracellular Calcium Signal | SLIGRL-NH2/SLIGKV-NH2 | Significant Ca2+ elevation | Yes | |

| This compound-NH2 | No Ca2+ signaling | No | ||

| Intestinal Inflammation | PAR2-activating peptides | Induced colitis | Yes | |

| This compound-NH2 | Did not induce colitis | No | ||

| Protection against Influenza Virus | SLIGRL-NH2 | Decreased virus production | Yes | |

| This compound-NH2 | No effect on virus production | No | ||

| Perivascular Adipose Tissue Relaxation | SLIGRL-NH2 | Relaxation | Yes | |

| This compound-NH2 | Relaxation (PAR2-independent mechanism) | No |

Based on the available scientific literature, the peptide this compound-NH2 is primarily recognized and utilized as a reverse-sequence control peptide for the Protease-Activated Receptor-2 (PAR-2) activating peptide, SLIGRL-NH2. While its existence and use in research are documented, detailed research specifically focused solely on the comprehensive synthetic strategies and rigorous characterization of this compound-NH2 itself, with explicit data tables and detailed findings unique to its synthesis process and characterization profile, are not extensively available in the public domain search results. The literature typically mentions its synthesis and characterization as part of the methodology when it is used as a control peptide, rather than being the primary subject of investigation.

Therefore, a detailed article focusing solely on the synthetic strategies and rigorous characterization of this compound peptide, complete with specific data tables and detailed research findings as requested by the outline, cannot be generated based on the currently accessible information. The available data confirms its identity, molecular properties, and application as a research tool, but lacks the in-depth experimental details of its synthesis and characterization process as the central theme.

However, general methodologies for peptide synthesis and characterization, which would be applicable to this compound-NH2, are well-established and documented in the scientific literature.

General Information on this compound-NH2:

This compound-NH2 is a hexapeptide with the amino acid sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine, with an amide modification at the C-terminus. Its molecular formula is C29H56N10O7, and its molecular weight is approximately 656.82 g/mol (for the free base form) or 770.84 g/mol (as the TFA salt) medchemexpress.comcymitquimica.commedchemexpress.com. It is assigned PubChem CID 90488840 nih.gov. This compound-NH2 is used in research as an inactive control peptide, particularly in studies involving PAR-2, where the active sequence is typically SLIGRL-NH2 medchemexpress.commedchemexpress.comtocris.comahajournals.orgnih.gov. The reversed sequence serves as a critical control to demonstrate the sequence specificity of the biological effects observed with the active peptide ahajournals.orgnih.gov.

General Synthetic Strategies for Peptides like this compound-NH2:

Peptides of this length and complexity are typically synthesized using established chemical methods. The two primary approaches are Solid-Phase Peptide Synthesis (SPPS) and, less commonly for sequences of this length, Liquid-Phase Peptide Synthesis (LPPS) abyntek.comopenaccessjournals.combachem.comcreative-peptides.com.

Solid-Phase Peptide Synthesis (SPPS): This is the most widely used method for synthesizing peptides like this compound-NH2 abyntek.comopenaccessjournals.combachem.comthermofisher.com. In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble solid support, usually a resin bead abyntek.comopenaccessjournals.comcreative-peptides.comthermofisher.com. The synthesis typically proceeds from the C-terminus to the N-terminus abyntek.comopenaccessjournals.com. Each amino acid is added sequentially, with its α-amino group temporarily protected (commonly using Fmoc or Boc chemistry) to prevent unwanted reactions abyntek.comopenaccessjournals.comthermofisher.com. After coupling a protected amino acid to the growing peptide chain, the temporary protecting group is removed (deprotection) to allow the next amino acid to be coupled abyntek.comopenaccessjournals.comthermofisher.com. SPPS offers advantages in terms of efficiency, scalability, and ease of purification compared to LPPS abyntek.comopenaccessjournals.com.

Liquid-Phase Peptide Synthesis (LPPS): This classical method involves the stepwise coupling of amino acids in solution abyntek.comopenaccessjournals.comcreative-peptides.comthermofisher.com. While suitable for shorter peptides, it becomes more challenging for longer sequences due to the need for rigorous purification after each coupling step to separate the product from reagents and by-products abyntek.comopenaccessjournals.comcreative-peptides.com.

For this compound-NH2, which has a C-terminal amide modification, specific resins (e.g., Rink-Amide resin) are used in SPPS to directly yield the C-terminal amide upon cleavage from the resin creative-peptides.com. After the peptide chain is fully assembled on the solid support, it is cleaved from the resin and simultaneously deprotected using a strong acid treatment, such as Trifluoroacetic Acid (TFA) medchemexpress.comthermofisher.comcenmed.com.

General Chromatographic and Spectroscopic Validation for Peptide Purity and Structural Integrity:

Following synthesis and cleavage, crude peptides like this compound-NH2 require rigorous purification and characterization to confirm their identity, purity, and structural integrity theanalyticalscientist.comnih.govcreative-proteomics.com.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a standard technique for purifying and assessing the purity of synthetic peptides nih.govtheanalyticalscientist.comcreative-proteomics.comwaters.com. RP-HPLC separates peptides based on their hydrophobicity theanalyticalscientist.com. The purity is typically determined by integrating the peak area corresponding to the target peptide in the chromatogram, with purities often exceeding 95% being reported for research-grade peptides tocris.comnih.gov. Size-Exclusion Chromatography (SEC) can also be used to evaluate peptide aggregation and size distribution theanalyticalscientist.comcreative-proteomics.com.

Spectroscopic Methods: Mass Spectrometry (MS) is crucial for confirming the molecular weight and thus the identity of the synthesized peptide nih.govtheanalyticalscientist.comcreative-proteomics.comfda.gov. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used creative-proteomics.com. Tandem MS (MS/MS) can provide fragmentation data to confirm the amino acid sequence creative-proteomics.com. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the peptide's structure and conformation, although it is less routinely used for simple sequence confirmation than MS.

Based on the available information, this compound-NH2 is synthesized and characterized using these standard peptide chemistry techniques to ensure it meets the required purity and structural specifications for its use as a research control peptide tocris.comnih.gov. For instance, studies using this compound-NH2 as a control peptide report its purity (e.g., ≥95% by HPLC) and confirmation of its structure by MS tocris.comnih.gov.

Design and Synthesis Considerations for this compound-Based Analogues and Derivatives:

The concept of "this compound-Based Analogues and Derivatives" in the context of the search results primarily revolves around its role as a control for the active PAR-2 peptide SLIGRL-NH2 medchemexpress.commedchemexpress.comtocris.comahajournals.orgnih.gov. This compound-NH2 itself is a reverse sequence analogue of SLIGRL-NH2, designed to be inactive at PAR-2 medchemexpress.commedchemexpress.comtocris.comahajournals.orgnih.gov.

Designing analogues and derivatives of peptides generally involves modifying the amino acid sequence, incorporating non-natural amino acids, or adding chemical modifications (e.g., amidation, lipidation, glycosylation, cyclization) to alter properties such as stability, activity, solubility, or targeting abyntek.comnih.govthermofisher.com. In the specific case of this compound-NH2, its primary function is its lack of activity at PAR-2 due to its reversed sequence compared to the active peptide ahajournals.orgnih.gov. Therefore, research findings related to "this compound-based analogues" in the provided context focus on comparing its inactivity to the activity of SLIGRL-NH2 and its analogues, rather than developing active compounds based on the this compound sequence itself ahajournals.orgnih.gov.

Considerations for synthesizing analogues of this compound-NH2 (or more broadly, analogues related to the PAR-2 activating peptides where this compound serves as a control) would involve applying the same advanced peptide synthesis methodologies (primarily SPPS) and characterization techniques discussed earlier. The specific modifications or sequence changes would dictate the synthetic strategy and subsequent purification and characterization requirements abyntek.comnih.govthermofisher.com. For example, incorporating a non-natural amino acid or a chemical modification would require specific protected building blocks and potentially adjusted coupling or deprotection protocols during SPPS abyntek.com.

Data Tables:

Table 1: Typical Peptide Characterization Data

| Parameter | Method | Purpose |

| Molecular Weight | Mass Spectrometry (MS) | Confirmation of peptide identity |

| Purity | RP-HPLC | Assessment of the proportion of the target peptide |

| Sequence Confirmation | MS/MS or Amino Acid Analysis | Verification of the amino acid sequence |

| Counterion | Ion Chromatography or Elemental Analysis | Identification of associated ions (e.g., TFA) |

| Water Content | Karl Fischer Titration | Determination of moisture content |

| Peptide Content | UV Spectroscopy or Amino Acid Analysis | Quantification of the peptide in the sample |

Table 2: Comparison of this compound-NH2 and SLIGRL-NH2

| Peptide | Sequence | C-terminus | Role in PAR-2 Studies | PubChem CID | Molecular Formula | Molecular Weight (approx.) |

| This compound-NH2 | This compound | Amide (-NH2) | Inactive Control | 90488840 | C29H56N10O7 | 656.82 (free base) |

| SLIGRL-NH2 | SLIGRL | Amide (-NH2) | PAR-2 Activator | 171436-38-7 | C30H57N11O7 | 683.85 (free base) |

Lrgils As a Critical Negative Control in Protease Activated Receptor 2 Par2 Investigations

Conceptual Framework for LRGILS as a Reverse-Sequence Inactive Peptide Control

This compound is synthesized as a reverse-sequence peptide of the canonical murine PAR2 activating peptide, SLIGRL-NH2 nih.govplos.orgtocris.comrndsystems.com. The rationale behind using a reverse sequence peptide as a negative control is based on the principle that the specific amino acid sequence of an agonist peptide is critical for its binding and activation of a receptor. By reversing the sequence, this compound retains the same amino acid composition as SLIGRL-NH2 but lacks the specific structural motif required to bind to and activate the PAR2 receptor tocris.comrndsystems.commedchemexpress.commedchemexpress.com. This structural difference renders this compound biologically inactive on PAR2, making it an ideal control to differentiate between PAR2-mediated effects and non-specific cellular responses that might be induced by peptides in general, or by the presence of the individual amino acids themselves nih.govplos.org. The synthesis and purification of this compound, typically via high-performance liquid chromatography (HPLC), ensure its purity for experimental use nih.govpsu.edu.

Comparative Functional Assessment of this compound with Canonical PAR2 Agonists (e.g., SLIGRL-NH2)

Comparative studies consistently demonstrate the functional inertness of this compound in contrast to the potent activity of canonical PAR2 agonists like SLIGRL-NH2. For instance, in studies investigating calcium mobilization, a common indicator of PAR2 activation, SLIGRL-NH2 elicits a concentration-dependent increase in intracellular calcium, while this compound fails to induce such a response even at high concentrations plos.orgaai.org. This lack of activity is also observed in binding assays, where this compound shows minimal or no competition for the binding of radiolabeled PAR2 agonists, unlike unlabeled active agonists which displace the radioligand in a concentration-dependent manner nih.govnih.gov.

Research findings highlight this disparity across various cellular contexts and assay types. In studies involving PAR2-transfected cells, SLIGRL-NH2 triggers calcium-dependent responses, whereas this compound does not exhibit activity plos.org. Similarly, in experiments assessing neutrophil extracellular trap (NET) formation, PAR2 agonists like SLIGRL-NH2 induce NET formation, while this compound does not researchgate.net. In studies examining intestinal injury or mast cell activation, SLIGRL-NH2 induces significant effects, while this compound serves as an inactive control frontiersin.orggeneticsmr.org.

The functional comparison underscores that while SLIGRL-NH2 mimics the effect of proteolytic cleavage by exposing the tethered ligand and activating the receptor, this compound, due to its reversed sequence, cannot engage the receptor in a manner that triggers downstream signaling nih.govplos.orgresearchgate.net.

Below is an example of how comparative functional data might be presented, illustrating the difference in activity between SLIGRL-NH2 and this compound in a hypothetical calcium mobilization assay:

| Peptide | Concentration | Intracellular Calcium Increase (% of max) |

| SLIGRL-NH2 | 1 µM | 85 ± 5 |

| SLIGRL-NH2 | 10 µM | 100 ± 0 |

| This compound | 1 µM | 5 ± 2 |

| This compound | 10 µM | 7 ± 3 |

| Vehicle Control | - | 0 ± 1 |

Establishment of Specificity in PAR2-Mediated Cellular Responses Using this compound

The inclusion of this compound as a negative control is fundamental for establishing the specificity of observed cellular responses attributed to PAR2 activation. By demonstrating that this compound, despite its similar amino acid composition to the agonist peptide, fails to induce the same effect, researchers can confidently conclude that the observed response is indeed mediated by specific activation of the PAR2 receptor and not by other non-specific peptide interactions or cellular processes nih.govplos.orgaai.org.

For example, in studies investigating inflammatory responses, if a PAR2 agonist like SLIGRL-NH2 induces the release of inflammatory mediators or triggers inflammatory pathways, showing that this compound does not elicit these effects confirms that the inflammation is specifically driven by PAR2 activation psu.edu. Similarly, in studies of cell proliferation or tissue remodeling, the lack of effect by this compound when compared to the PAR2 agonist validates the role of PAR2 in those specific cellular processes scielo.br.

The use of this compound is particularly important when studying the effects of synthetic PAR2-activating peptides, as it helps rule out the possibility that the observed effects are simply due to the presence of a peptide structure rather than the specific interaction with the PAR2 binding site nih.gov. This control is crucial for the rigorous interpretation of data in PAR2 research.

Methodological Protocols for Integrating this compound in In Vitro and Cell-Based Assays

Integrating this compound into in vitro and cell-based assays as a negative control is a standard practice in PAR2 research. The specific methodological protocols vary depending on the assay type and the cellular system being used, but the core principle remains consistent: this compound is included under the same experimental conditions as the PAR2 agonist peptide, but without expecting a PAR2-mediated response.

In typical protocols, cells expressing PAR2 (either endogenously or through transfection) are treated with different conditions, including a vehicle control, varying concentrations of the PAR2 agonist peptide (e.g., SLIGRL-NH2), and an appropriate concentration of this compound plos.orggeneticsmr.orgscielo.br. The concentration of this compound used is often matched to the highest concentration of the agonist peptide to ensure that any non-specific effects of peptide concentration are accounted for nih.gov.

For assays measuring intracellular calcium mobilization, cells loaded with a calcium indicator dye are exposed to the different peptide solutions, and fluorescence changes indicative of calcium release are recorded plos.orgaai.org. In these experiments, the this compound-treated cells serve as a baseline, demonstrating the absence of a PAR2-specific calcium flux.

In binding assays, cells are incubated with a radiolabeled PAR2 agonist in the presence or absence of increasing concentrations of unlabeled competing peptides, including the PAR2 agonist and this compound nih.govnih.gov. The inability of this compound to displace the radiolabeled agonist confirms its lack of significant binding affinity for PAR2.

For assays assessing downstream cellular effects such as gene expression, protein production (e.g., cytokines), or functional responses (e.g., cell migration, proliferation, or NET formation), cells are incubated with the peptides for specific durations, and the relevant endpoints are measured. In these assays, the response observed in this compound-treated cells is compared to the vehicle control and the PAR2 agonist-treated cells to determine the PAR2-specific contribution researchgate.netfrontiersin.orggeneticsmr.orgscielo.br.

Peptides like this compound are typically dissolved in appropriate solvents, such as water or DMSO, depending on their specific formulation, and then diluted into the cell culture medium or assay buffer at the desired working concentrations tocris.comrndsystems.commedchemexpress.com. Proper storage conditions, often at -20°C, are necessary to maintain peptide stability tocris.comrndsystems.comabmole.com.

Dissection of Molecular Interactions Involving Lrgils and Par2 Receptor Systems

Radioligand Binding Assays for Ligand-Receptor Interaction Characterization

Radioligand binding assays are a fundamental technique for quantifying the interaction between a receptor and its ligands. These assays typically involve incubating a preparation containing the receptor with a radiolabeled ligand, allowing the ligand to bind to the receptor, and then separating the bound from unbound ligand to measure the amount of radioactivity bound to the receptor. Variations of this technique, such as saturation and competitive binding experiments, provide crucial data on ligand affinity, receptor density, and the ability of unlabeled compounds to compete for the same binding site. In the context of PAR2 research, radioligand binding assays using tritiated (³H) potent PAR2 agonists have been established to characterize the binding properties of various PAR2 ligands. rcsb.org

Saturation Binding Analyses of Radiotracers in the Presence of LRGILS

Saturation binding experiments are designed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a receptor. This is achieved by incubating increasing concentrations of the radioligand with a fixed amount of receptor preparation until binding reaches saturation. Non-specific binding, which occurs at sites other than the receptor of interest, is typically measured in the presence of a high concentration of an unlabeled ligand and subtracted from total binding to yield specific binding.

While saturation binding analyses are standard for characterizing the binding of active radiolabeled PAR2 agonists like [³H]2-furoyl-LIGRL-NH₂, this compound is primarily used in these studies not as a radioligand itself, but as a tool to define non-specific binding or as a negative control. The expectation, based on its design as a reverse sequence peptide, is that this compound exhibits minimal to no specific binding to PAR2. Therefore, saturation binding curves for this compound itself are not typically reported in the literature focusing on PAR2 ligand-receptor interactions; rather, its relevance is in its lack of significant binding compared to active ligands, which is implicitly demonstrated in the low levels of non-specific binding observed in assays using potent radiotracers in the presence of this compound.

Competitive Binding Experiments to Determine this compound’s Interaction Profile with PAR2

Competitive binding assays are used to determine the binding affinity (Ki) of an unlabeled compound for a receptor by assessing its ability to displace a radiolabeled ligand from its binding site. In these experiments, a fixed concentration of a radiolabeled PAR2 agonist is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The degree to which the unlabeled compound reduces the binding of the radioligand is indicative of its affinity for the receptor.

Studies utilizing competitive binding assays with potent radiolabeled PAR2 agonists, such as [³H]2-furoyl-LIGRL-NH₂, have consistently shown that this compound-NH₂ exhibits minimal or negligible competition for the binding site. rcsb.org For instance, in competition studies using [³H]2-furoyl-LIGRL-NH₂ binding to human PAR2 expressed in NCTC2544 cells, the inactive reverse PAR2 agonist peptide this compound-NH₂ showed minimal binding competition even at concentrations up to 1 mM. rcsb.org This lack of significant displacement by this compound-NH₂ underscores its very low binding affinity for the PAR2 receptor compared to active agonists like 2-furoyl-LIGRL-NH₂ or SLIGKV-OH. rcsb.org The observation that this compound-NH₂ does not cause appreciable binding competition validates its use as an inactive control peptide in PAR2 studies.

The relative binding affinities of various peptides for PAR2 have been determined through competitive binding studies. The data consistently show that this compound-NH₂ has a significantly lower affinity than active PAR2 agonists.

Here is a representation of the relative binding profiles observed in competitive binding assays:

| Peptide | Activity at PAR2 | Binding Competition with [³H]2-furoyl-LIGRL-NH₂ | Implied Affinity for PAR2 |

| 2-furoyl-LIGRL-NH₂ | Agonist | High | High |

| SLIGKV-OH | Agonist | Significant | Moderate |

| This compound-NH₂ | Inactive Control | Minimal to None | Very Low |

| PAR-1 agonist peptide (e.g., TFLLRN-NH₂) | Inactive at PAR2 | Minimal (at high concentrations) | Very Low |

This table summarizes findings from competitive binding studies where this compound-NH₂ was included as a negative control, demonstrating its lack of significant interaction with the PAR2 binding site compared to known agonists. rcsb.org

Quantitative Assessment of Non-Specific Binding Components in this compound Assays

In radioligand binding assays, non-specific binding refers to the binding of the radioligand to sites other than the receptor of interest, such as to the cell membrane, assay plate, or filter. Accurate determination and subtraction of non-specific binding are crucial for obtaining reliable data on specific receptor binding. Non-specific binding is typically measured in the presence of a high concentration of an unlabeled ligand that occupies all specific receptor binding sites.

When this compound is used in the context of PAR2 binding assays, particularly in competitive binding experiments involving a radiolabeled agonist, its inherent low affinity for PAR2 means that it contributes minimally to specific binding. Its primary relevance in the assessment of non-specific binding components is indirect: by demonstrating that a peptide with a similar amino acid composition but a reversed, inactive sequence does not significantly bind, it reinforces the specificity of the radioligand binding to the authentic PAR2 recognition site. While this compound itself might exhibit some level of non-specific binding to cellular components, this is a general characteristic of peptides and is accounted for in standard assay protocols by including appropriate controls to define total and non-specific binding. The key finding related to this compound is its inability to displace a specifically bound radiolabeled PAR2 agonist, confirming its lack of specific, high-affinity interaction with the receptor. rcsb.org

Biophysical Approaches for Probing this compound-PAR2 Interface Dynamics

Biophysical techniques, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying molecular interactions in real-time, providing information on binding kinetics, thermodynamics, and structural changes. These methods can directly measure the binding of a ligand to a receptor and characterize the dynamics of their interaction.

Based on the available search results, there is a lack of specific published data detailing biophysical studies focused solely on the interaction dynamics between this compound and the PAR2 receptor. While biophysical approaches are employed in the broader field of PAR2 research to study the interaction of the receptor with its activating proteases, tethered ligands, or small molecule modulators, dedicated biophysical investigations specifically characterizing the binding or lack thereof of this compound to PAR2 were not found. The primary evidence for this compound's minimal interaction with PAR2 stems from the functional and radioligand binding studies where it serves as an inactive control, demonstrating a lack of significant biological activity or binding competition. gsea-msigdb.orgrcsb.org

Computational Modeling and Simulation of this compound-PAR2 Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are valuable tools for predicting and analyzing the potential binding modes and interactions between ligands and receptors at an atomic level. These techniques can provide insights into the structural determinants of ligand binding and receptor activation.

Based on the search results, there is a limited amount of published computational modeling and simulation data specifically focused on the interaction of this compound with the PAR2 receptor. While computational studies, particularly molecular docking, have been utilized to investigate the binding of active PAR2 agonists and antagonists to predicted or experimentally determined receptor structures, detailed computational analyses focusing on why this compound, as an inactive control peptide, exhibits minimal interaction were not prominently featured in the search results.

Computational efforts in PAR2 research have often focused on modeling the binding of the tethered ligand (like SLIGKV or SLIGRL) or novel small molecule modulators to the receptor's binding pocket to understand the structural basis of activation or inhibition. The absence of extensive computational studies on this compound-PAR2 interaction in the search results further supports its characterization as a peptide with negligible specific binding to the receptor, making it less of a primary target for detailed computational investigation compared to active ligands.

Molecular Docking Studies of this compound to the PAR2 Ligand-Binding Pocket

Molecular docking is a computational technique used to predict the preferred orientation and binding pose of a ligand within the binding site of a receptor. This method estimates the binding energy and identifies key interactions between the ligand and the receptor residues.

Molecular Dynamics Simulations to Investigate Conformational Effects of this compound on PAR2

Extensive searches for detailed research findings specifically on molecular dynamics simulations investigating the conformational effects of this compound on the PAR2 receptor system, within the constraints of the specified source exclusions, did not yield relevant results. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate discussion for this section, including detailed research findings and data tables, based solely on the information retrieved from the permitted sources.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biomolecular systems, including protein-ligand interactions and the resulting conformational changes in proteins juliahealth.org. These simulations track the motions of atoms over time by calculating interatomic forces and solving Newton's equations of motion. MD simulations can provide insights into the structural flexibility of proteins and ligands, analyze interaction geometries over time, and detect conformational changes upon ligand binding. Techniques such as calculating the root-mean-square deviation (RMSD) are employed to quantify conformational changes by measuring the deviation of atom positions compared to a reference structure. MD simulations are utilized in drug discovery to understand protein dynamics, predict binding affinities, and elucidate binding pathways juliahealth.org.

Mechanistic Elucidation of Par2 Biology Utilizing Lrgils Control Peptide

Differentiation of PAR2-Dependent Signaling Pathways from Non-PAR2 Mechanisms with LRGILS

This compound is routinely employed to distinguish signaling pathways specifically initiated by PAR2 activation from those that might be triggered by non-PAR2 mechanisms or non-specific effects of peptide application. Studies consistently demonstrate that while PAR2-activating peptides like SLIGRL or SLIGKV induce robust cellular responses, the control peptide this compound fails to do so nih.gov. This lack of activity provides critical evidence that the effects observed with the active peptides are indeed mediated through PAR2.

For instance, in studies investigating the role of PAR2 in various cell types, including airway epithelial cells and pancreatic acini, this compound-NH2 has been shown to have no effect on key signaling events, unlike its active counterparts. This differentiation is vital for accurately mapping the downstream signaling cascades initiated specifically by PAR2.

Role of this compound in Calcium Mobilization Studies and Downstream Signaling Cascade Analysis

Calcium mobilization is a primary signaling event downstream of PAR2 activation, which is typically coupled to Gq protein signaling leading to the activation of phospholipase C (PLC) and the release of intracellular calcium stores. This compound plays a crucial role in validating that observed calcium transients are a direct consequence of PAR2 activation. Research indicates that while PAR2-activating peptides elicit significant increases in intracellular calcium concentration, this compound does not induce such responses.

Data from studies examining calcium signaling in cells transfected with PAR2 or in native cells expressing the receptor consistently show a clear distinction between the effects of activating peptides and this compound. For example, in PAR2-transfected HeLa cells and normal human bronchial epithelial cells, activating peptides induce transient or oscillatory calcium signals, whereas this compound at comparable concentrations has no significant effect on calcium levels.

Beyond calcium mobilization, PAR2 activation can trigger various downstream signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and the production of inflammatory mediators. This compound serves as a negative control in these studies to confirm that the activation of these pathways is PAR2-dependent. The absence of signaling pathway activation in the presence of this compound, contrasted with the effects of PAR2 agonists, underscores the specificity of the PAR2-mediated response.

Investigation of Protease-Induced Cellular Events and Receptor Specificity through this compound Application

PAR2 is physiologically activated by the proteolytic cleavage of its N-terminus by various proteases. When studying protease-induced cellular events mediated by PAR2, the use of this compound as a control helps to confirm that the observed effects are due to the specific activation of PAR2 by the protease-generated tethered ligand, rather than other potential effects of the protease or non-specific peptide interactions.

For instance, studies investigating protease-activated receptor function in coronary vasodilation or amylase secretion from pancreatic acini have utilized this compound to confirm that the observed effects of PAR2-activating peptides and trypsin are mediated selectively through PAR2 nih.gov. The inactivity of this compound in these systems highlights the specific structural requirements for PAR2 activation, whether by a tethered ligand or an exogenous peptide mimetic.

Compound Information

| Compound Name | Sequence | PubChem CID | CAS Number |

| This compound-NH2 | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | Not readily available via CAS search | 245329-01-5 |

| SLIGRL-NH2 | Ser-Leu-Ile-Gly-Arg-Leu-NH2 | 9831050 | 171436-38-7 |

| SLIGKV-NH2 | Ser-Leu-Ile-Gly-Lys-Val-NH2 | 10483914 | 190383-13-2 |

| 2-furoyl-LIGRL-NH2 | 2-furoyl-Leu-Ile-Gly-Arg-Leu-NH2 | 10395438 | Not specified |

Data Tables

While specific quantitative data tables directly comparing this compound activity across various studies were not consistently available in a format suitable for direct extraction and presentation as interactive tables, the qualitative and comparative findings are described in the text. The consistent finding across multiple studies is the absence of significant activity for this compound in assays where PAR2 activating peptides or proteases show a positive response.

For example, a conceptual representation of typical calcium mobilization data could be illustrated as follows, based on the descriptions in the search results:

Table 1: Representative Effect on Intracellular Calcium Levels

| Treatment | Effect on Intracellular Calcium Concentration |

| Vehicle | Baseline |

| PAR2 Activating Peptide (e.g., SLIGRL) | Significant Increase (Transient/Oscillatory) |

| This compound Control Peptide | No significant change from Baseline |

Similarly, for downstream signaling pathways or cellular responses:

Table 2: Representative Effect on PAR2-Mediated Cellular Responses

| Treatment | Effect on Response (e.g., Pathway Activation, Mediator Release) |

| Vehicle | Baseline |

| PAR2 Activating Peptide (e.g., SLIGKV) | Significant Activation/Release |

| This compound Control Peptide | No significant change from Baseline |

These tables represent the consistent qualitative findings from the literature, highlighting the utility of this compound as an inactive control in demonstrating PAR2-specific activity.

Applications of Lrgils in Diverse Preclinical and Mechanistic Biological Research Fields

Immunological Research: LRGILS in Studies of Inflammatory Responses and Immune Cell Modulation

While extensive research focuses on inflammatory responses and immune cell modulation nih.govlit.eupasteur.frjhu.edutechnologynetworks.com, studies specifically detailing the use of this compound in these contexts appear limited in the provided search results. This compound is primarily noted as a control peptide for PAR2 agonists. cymitquimica.comtargetmol.comapexbt.comrndsystems.commedchemexpress.com PAR2 has been implicated in immune responses and inflammation frontiersin.org, and thus this compound' role as an inactive control is relevant in dissecting PAR2-mediated immunological events. One study mentions initial support for the hypothesis that PAR2 is involved in the immune response to Nippostrongylus brasiliensis in mice, where this compound would presumably be used as a negative control. rndsystems.com However, detailed findings on this compound' direct impact or specific applications in modulating immune cells or inflammatory responses were not prominently found.

Gastrointestinal Physiology: this compound as a Control for Investigating Gastrointestinal Transit Regulation

This compound-NH2 is recognized for its use as a control peptide in studies investigating gastrointestinal transit regulated by PAR2. cymitquimica.comapexbt.comrndsystems.com SLIGRL-NH2, the active analog of this compound-NH2, is a PAR2 agonist that facilitates gastrointestinal transit in vivo. apexbt.comrndsystems.com By using this compound-NH2, researchers can differentiate the specific effects of PAR2 activation from non-specific peptide effects on gut motility. Studies on gastrointestinal physiology often explore motility, digestion, absorption, and secretion, involving complex neural and muscular control systems jscholaronline.orgresearchgate.net. The use of this compound as an inactive control is crucial in these mechanistic studies to confirm that observed effects on gastrointestinal transit are indeed mediated by PAR2 activation by peptides like SLIGRL-NH2, rather than the peptide structure itself. Research has shown that while SLIGRL-NH2 can affect abdominal contractions and intestinal permeability, this compound-NH2 does not produce these effects, highlighting its utility as a negative control in studies of visceral hyperalgesia and intestinal function. frontiersin.orgnih.gov

Ocular Biology: this compound in Mechanistic Studies of Tear Secretion Processes

Epithelial Barrier Function: this compound in Research on Transepithelial Migration and Permeability

This compound plays a role as a control in research examining epithelial barrier function, including transepithelial migration and permeability. nih.govnih.goviom.int Studies investigating the impact of PAR2 activation on intestinal epithelial permeability have employed this compound-NH2 as an inactive control. For instance, research on colonic paracellular permeability in mice demonstrated that while the PAR2 agonist SLIGRL increased permeability, the reverse peptide this compound had no such effect. nih.gov Similarly, in studies of neutrophil-mediated regulation of epithelial barrier function and transepithelial migration, this compound-NH2 was used as a control peptide and failed to decrease transepithelial electrical resistance (TER) in epithelial monolayers, unlike active PAR agonists. nih.gov This highlights this compound' importance in confirming that observed changes in epithelial permeability and barrier function are specifically due to PAR2 activation.

The following table summarizes findings related to this compound' use as a control in epithelial barrier function studies:

| Study Focus | Active Peptide (PAR2 Agonist) | This compound-NH2 Effect on Permeability/TER | Citation |

| Colonic paracellular permeability in mice | SLIGRL | No effect | nih.gov |

| Neutrophil-mediated epithelial barrier function | SLIGRL-NH2, TFLLR-NH2, AYPGKF-NH2 | Failed to decrease TER | nih.gov |

Advanced Research Directions and Unexplored Potentials for Lrgils

Development of Novel LRGILS-Derived Probes for Receptor Conformational Studies

The study of receptor conformational dynamics is crucial for understanding the mechanisms of ligand binding and signal transduction. While this compound itself is an inactive peptide for PAR2, its interaction with the receptor, albeit non-activating, suggests binding to a specific conformational state, likely an inactive one nih.gov. This characteristic makes this compound a potential scaffold for developing novel molecular probes aimed at investigating these inactive or basal receptor conformations.

Current approaches to studying receptor binding and visualization involve the use of labeled ligands, such as radiolabeled agonists like [³H]2-furoyl-LIGRL-NH2, which have been successfully used to characterize PAR2 binding sites nih.govnih.gov. Fluorescently labeled peptides, such as Alexa Fluor 594-2fLI, have also been synthesized and utilized for both ligand binding affinity measurements and receptor visualization in cultured cells researchgate.net.

The minimal binding competition observed with this compound-NH2 against potent PAR2 agonists in displacement studies indicates a distinct interaction profile compared to activating ligands nih.gov. By chemically modifying this compound and incorporating reporter tags (e.g., fluorescent dyes, radioactive isotopes, or tags for techniques like FRET or BRET), researchers could potentially create probes that selectively bind to and stabilize the inactive conformation of PAR2. Such this compound-derived probes could be instrumental in advanced biophysical techniques aimed at monitoring conformational changes upon ligand binding or in screening efforts to identify modulators that allosterically affect the inactive state. Structural studies, including emerging cryo-EM data on PAR2 in different states, provide a valuable framework for understanding the conformational landscape and guiding the design of such state-specific probes biorxiv.org.

Integration of this compound in High-Throughput Screening Platforms for PAR2 Modulator Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets epsilon-mol.co.jpbmglabtech.com. HTS is widely applied to identify agonists and antagonists for G protein-coupled receptors (GPCRs), including PAR2 bmglabtech.com.

This compound-NH2's established role as an inactive control peptide in PAR2 assays makes it a valuable component for integration into HTS platforms aimed at discovering novel PAR2 modulators nih.govtocris.compsu.edunih.gov. In HTS campaigns designed to find PAR2 agonists, this compound can serve as a critical negative control to validate hits, ensuring that observed activity is due to specific PAR2 activation and not non-specific effects nih.gov.

Furthermore, this compound could be utilized in HTS assay formats focused on identifying compounds that interact with the inactive state of PAR2. For instance, a binding displacement assay could be developed using a labeled this compound-derived probe (as discussed in Section 7.1) to screen for compounds that compete for the same binding site or allosterically modulate this compound binding. While the provided search results highlight the use of HTS for screening peptide-mimetic libraries and identifying PAR2 antagonists epsilon-mol.co.jpnih.gov, the specific integration of this compound within an HTS platform for discovering modulators that target the inactive state appears to be an underexplored area. Leveraging this compound in such platforms could facilitate the identification of novel antagonist or inverse agonist chemotypes that stabilize the inactive receptor conformation.

Predictive Computational Methodologies for Analyzing Inactive Peptide-Receptor Ligand Dynamics

Computational methodologies play an increasingly important role in understanding ligand-receptor interactions and predicting the behavior of potential drug candidates. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide detailed insights into the binding poses, affinities, and dynamic interactions between ligands and their receptors.

Applying these predictive computational methodologies to analyze the dynamics of this compound interaction with PAR2 holds significant unexplored potential. While structural studies are beginning to reveal the active conformations of PAR2 bound to agonists biorxiv.org, a detailed understanding of the inactive state and how inactive ligands like this compound interact with it is less characterized computationally in the provided literature.

Computational studies could be used to:

Predict the most likely binding site(s) and pose(s) of this compound on the PAR2 receptor.

Simulate the dynamic behavior of the this compound-PAR2 complex over time, observing the flexibility of both the peptide and the receptor.

Compare the conformational changes induced by this compound binding to those induced by agonists or known antagonists using molecular dynamics simulations.

Calculate the binding free energy of this compound to different conformational states of PAR2 to understand its preference for the inactive state.

Such computational analyses would complement experimental findings and provide a theoretical framework for understanding why this compound is inactive and how it interacts with PAR2 at a molecular level. This knowledge could then inform the rational design of novel PAR2 modulators that target specific receptor states.

Exploration of this compound in Structure-Activity Relationship (SAR) Studies of PAR2 Peptides

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. SAR studies have been extensively applied to PAR2 activating peptides to identify key residues and structural features responsible for potency and efficacy nih.govnih.govnih.gov.

This compound, as a well-characterized inactive peptide and the reverse sequence of a known agonist, serves as an excellent starting point for SAR studies focused on understanding inactivity or transitioning from an inactive binder to a modulator nih.govmedchemexpress.commedchemexpress.comtocris.com. By systematically modifying the amino acid sequence of this compound, researchers can explore how specific changes influence its binding affinity, receptor conformation, and potential to induce any level of PAR2 activity or inhibition.

Comparing the SAR of this compound-derived peptides to the SAR of activating peptides like SLIGRL or SLIGKV can provide crucial insights into the molecular determinants of PAR2 activation nih.govtocris.comfrontiersin.orgplos.org. For example, substituting specific amino acids in this compound with those found in active sequences, or introducing non-natural amino acids or chemical modifications, could reveal residues critical for maintaining the inactive state or residues that, if altered, could lead to partial agonism, antagonism, or even inverse agonism. Although the provided searches highlight SAR studies on agonists and the use of this compound as a control nih.govtocris.compsu.edunih.gov, dedicated SAR exploration starting from the this compound sequence to understand inactivity or develop novel modulator scaffolds represents a promising direction.

| Compound Name | Sequence | PubChem CID |

| This compound-NH2 | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | 90488840 |

| SLIGKV-OH | Ser-Leu-Ile-Gly-Lys-Val-OH | - |

| SLIGRL-NH2 | Ser-Leu-Ile-Gly-Arg-Leu-NH2 | - |

| 2-furoyl-LIGRL-NH2 | 2-furoyl-Leu-Ile-Gly-Arg-Leu-NH2 | - |

| TFLLRN-NH2 | Thr-Phe-Leu-Leu-Arg-Asn-NH2 | - |

Table 1: Representative Binding and Activity Data for PAR2 Peptides

| Peptide | Description | Binding Affinity (Ki or Kd) | Activity (e.g., Ca²⁺ mobilization EC₅₀) | Source |

| This compound-NH2 | Inactive Control | Minimal displacement (>1 mM Ki) nih.gov | Minimal/None nih.govpsu.edunih.gov | nih.govpsu.edunih.gov |

| [³H]2-furoyl-LIGRL-NH2 | Potent Agonist Probe | 122 ± 26 nM (Kd) nih.govnih.gov | Potent agonist nih.govnih.gov | nih.govnih.gov |

| 2-furoyl-LIGRL-NH2 | Potent Agonist | High affinity nih.govnih.gov | High potency nih.govnih.gov | nih.govnih.gov |

| SLIGRL-OH | Agonist | 15.5 μM (Ki) nih.gov | Active nih.govnih.gov | nih.govnih.gov |

| SLIGKV-OH | Agonist | Lower affinity than 2-furoyl-LIGRL-NH2 nih.govnih.gov | Active nih.govnih.gov | nih.govnih.gov |

Q & A

Q. How can comparative this compound frameworks be optimized for global scalability?

- Methodological Answer :

- Benchmarking : Use metrics like the Legal Research Efficiency Index (LREI) to compare frameworks:

| Country | LREI Score (0–100) | Key Strengths |

|---|---|---|

| Country A | 85 | Robust AI ethics guidelines |

| Country B | 72 | High judicial adoption rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.